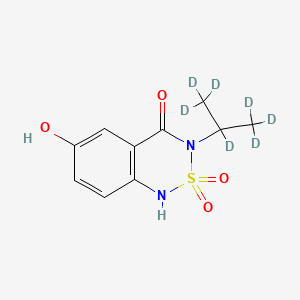
Antibacterial agent 72
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antibacterial Agent 72 is a synthetic compound known for its potent antibacterial properties. It is used to combat a wide range of bacterial infections, particularly those caused by drug-resistant strains. This compound has garnered significant attention due to its effectiveness and unique mechanism of action, making it a valuable asset in the field of antimicrobial therapy.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Antibacterial Agent 72 typically involves a multi-step process. The initial step often includes the formation of a core structure through a series of condensation reactions. This is followed by the introduction of functional groups that enhance its antibacterial activity. Common reagents used in these reactions include organic solvents, catalysts, and specific reactants tailored to achieve the desired chemical structure.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using batch or continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions are carefully controlled, including temperature, pressure, and pH, to optimize the efficiency of the synthesis. Advanced purification techniques, such as crystallization and chromatography, are employed to isolate the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions: Antibacterial Agent 72 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: The opposite of oxidation, this reaction involves the gain of hydrogen or the loss of oxygen, leading to the formation of reduced compounds.
Substitution: In this reaction, one functional group in the molecule is replaced by another, which can significantly alter the compound’s properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts that facilitate substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents to ensure the desired outcome .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce hydrogenated compounds. Substitution reactions often result in the formation of new derivatives with enhanced or modified antibacterial properties .
Aplicaciones Científicas De Investigación
Antibacterial Agent 72 has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the mechanisms of antibacterial action and to develop new synthetic methodologies.
Biology: Researchers utilize this compound to investigate bacterial resistance mechanisms and to screen for potential inhibitors of bacterial growth.
Medicine: this compound is explored for its therapeutic potential in treating infections caused by multidrug-resistant bacteria.
Industry: It is incorporated into various products, such as coatings and textiles, to provide antibacterial properties and prevent microbial contamination
Mecanismo De Acción
The mechanism of action of Antibacterial Agent 72 involves targeting specific bacterial pathways. It primarily disrupts the synthesis of bacterial cell walls, leading to cell lysis and death. The compound binds to key enzymes involved in cell wall synthesis, inhibiting their activity and preventing the formation of essential structural components. This action is highly specific to bacterial cells, minimizing the impact on human cells .
Comparación Con Compuestos Similares
Sulfonamides: These compounds also target bacterial cell wall synthesis but have a different chemical structure and mechanism of action.
Beta-lactams: This class of antibiotics, including penicillins and cephalosporins, shares a similar target but differs in their chemical composition and resistance profiles.
Oxazolidinones: These compounds inhibit protein synthesis in bacteria, offering a different approach to antibacterial therapy .
Uniqueness: Antibacterial Agent 72 stands out due to its unique chemical structure and potent activity against drug-resistant bacteria. Its ability to specifically target bacterial cell wall synthesis with minimal side effects makes it a valuable addition to the arsenal of antibacterial agents .
Propiedades
Fórmula molecular |
C19H21BrN4S |
|---|---|
Peso molecular |
417.4 g/mol |
Nombre IUPAC |
4-N-[[5-(3-bromophenyl)thiophen-2-yl]methyl]-2-N-(2-methylpropyl)pyrimidine-2,4-diamine |
InChI |
InChI=1S/C19H21BrN4S/c1-13(2)11-23-19-21-9-8-18(24-19)22-12-16-6-7-17(25-16)14-4-3-5-15(20)10-14/h3-10,13H,11-12H2,1-2H3,(H2,21,22,23,24) |
Clave InChI |
DDSMIWLZASRKLN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CNC1=NC=CC(=N1)NCC2=CC=C(S2)C3=CC(=CC=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





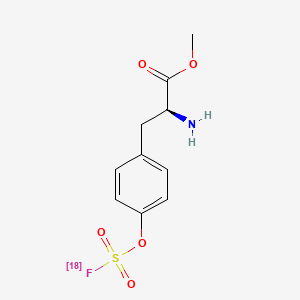
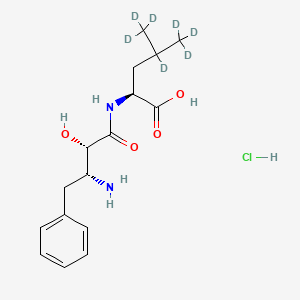
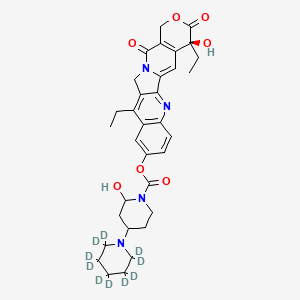
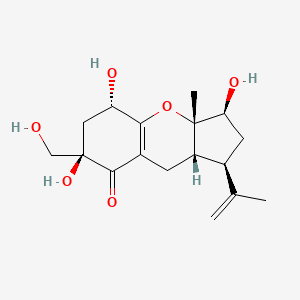

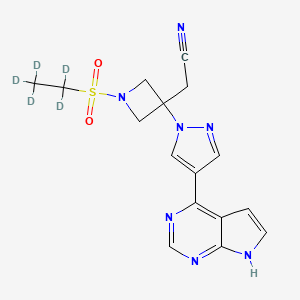

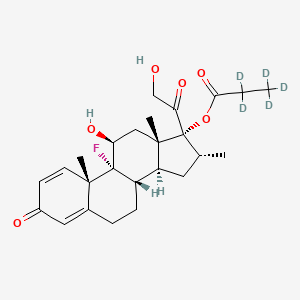
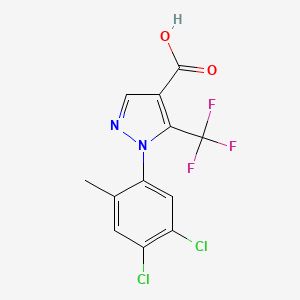
![(8S,9S,10R,11S,13S,14S,17R)-9,12,12-trideuterio-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,11,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B12414382.png)
